molecular formula C14H14BrNO5 B2643487 6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 667898-71-7

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2643487
CAS RN: 667898-71-7
M. Wt: 356.172
InChI Key: HUUCJTCYIRUBBU-UHFFFAOYSA-N
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Description

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

GPR35 Receptor Agonism

One significant application of similar chromene derivatives is their role as potent and selective agonists for the orphan G protein-coupled receptor GPR35. These compounds, through specific structural modifications like bromination and methoxylation, demonstrate high affinity and selectivity towards GPR35, a receptor implicated in various physiological and pathological processes. The ability to selectively target GPR35 makes these derivatives valuable tools in studying the receptor's function and potential therapeutic targets (Thimm et al., 2013). Further research has optimized these agonists to exhibit nanomolar potency, providing powerful pharmacological tools to elucidate GPR35's role and therapeutic potential (Funke et al., 2013).

Fluorescence Properties

Chromene derivatives also exhibit significant fluorescence properties, which are explored for material science applications. Syntheses of benzo[c]coumarin carboxylic acids have shown excellent fluorescence in ethanol solution and solid state, attributed to their larger conjugated system and various hydrogen bonds. This property is leveraged in the development of fluorescent materials and sensors, offering a pathway to molecular recognition through fluorescence emission differences (Shi et al., 2017).

Crystallographic Studies

The study of crystal structures of chromene derivatives, such as 4-oxo-N-phenyl-4H-chromene-2-carboxamide, provides valuable insights into their molecular conformations, aiding in the understanding of their chemical behavior and interaction mechanisms. Such studies are crucial for designing compounds with desired physical and chemical properties for pharmaceutical and material science applications (Reis et al., 2013).

properties

IUPAC Name

6-bromo-8-methoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO5/c1-19-4-3-16-13(17)10-6-8-5-9(15)7-11(20-2)12(8)21-14(10)18/h5-7H,3-4H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUUCJTCYIRUBBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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